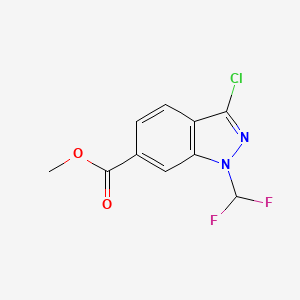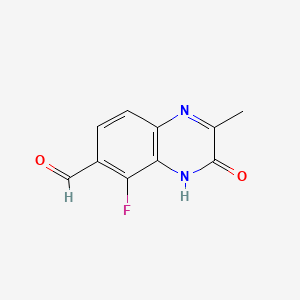
(E)-1-(1,4-dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(1,4-dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with hydroxy and phenyl groups, and a phenylprop-2-en-1-one moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1,4-dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common method involves the condensation of 1,4-dihydroxy-3-phenylnaphthalene with cinnamaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(E)-1-(1,4-dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and diols.
Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
(E)-1-(1,4-dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (E)-1-(1,4-dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxy groups can participate in hydrogen bonding and redox reactions, while the aromatic rings can engage in π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
1,4-Dihydroxy-2-naphthoic acid: Similar naphthalene structure with hydroxy groups.
3-Phenylprop-2-en-1-one: Similar phenylprop-2-en-1-one moiety.
2-Hydroxy-1,4-naphthoquinone: Similar hydroxy and naphthalene structure.
Uniqueness
(E)-1-(1,4-dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one is unique due to its combination of structural features, which confer distinct chemical and biological properties
属性
分子式 |
C25H18O3 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
1-(1,4-dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C25H18O3/c26-21(16-15-17-9-3-1-4-10-17)23-22(18-11-5-2-6-12-18)24(27)19-13-7-8-14-20(19)25(23)28/h1-16,27-28H |
InChI 键 |
YTPSAJWJJVHZHP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3C(=C2C4=CC=CC=C4)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(3-Hydroxy-1-propyn-1-yl)-2-methylphenyl]-1-pyrrolidinylmethanone](/img/structure/B13932243.png)
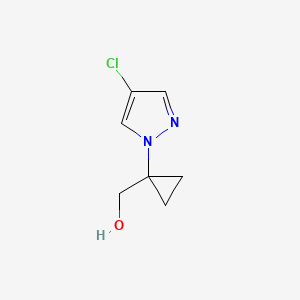
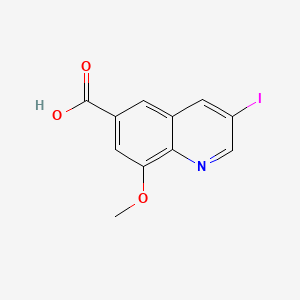
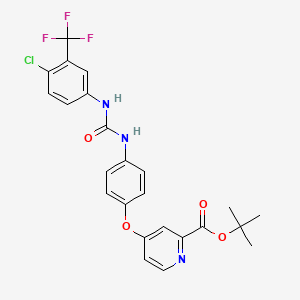
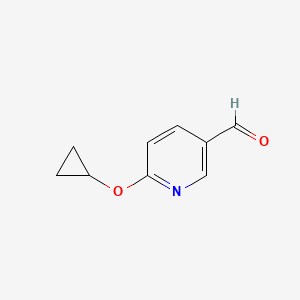
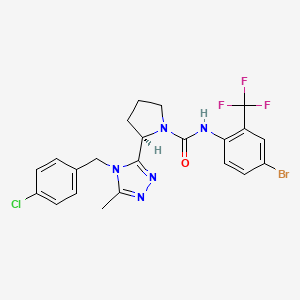
![1,3-Isobenzofurandione, 4-[4-[1-[4-[(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)oxy]phenyl]-1-methylethyl]phenoxy]-](/img/structure/B13932276.png)
![2-[(Oxan-2-yl)oxy]butan-1-ol](/img/structure/B13932279.png)
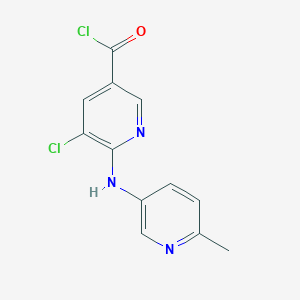
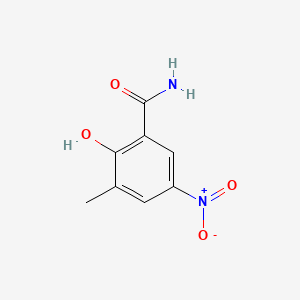
![6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13932301.png)
